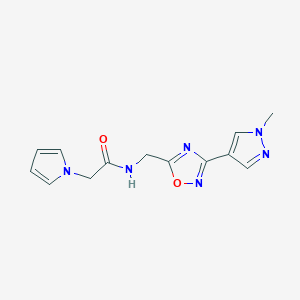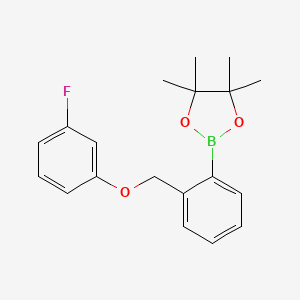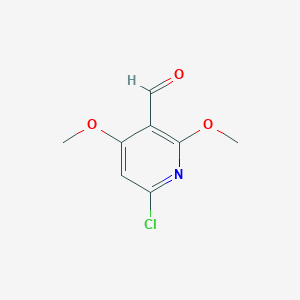![molecular formula C10H13ClF3N B2891755 N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2551115-26-3](/img/structure/B2891755.png)
N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular weight of “N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride” is 239.67 . The SMILES string representation isCC(C)(N)C(C=C1)=CC=C1C(F)(F)F.Cl . Physical And Chemical Properties Analysis
“N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride” is a solid substance . Its empirical formula is C10H13ClF3N , and its molecular weight is 239.67 .Scientific Research Applications
Synthesis and Antimicrobial Activity
N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanamine derivatives have been explored for their potential in synthesizing compounds with significant biological activities. For instance, a study highlighted the synthesis of chalcones possessing N-substituted ethanamine, which were tested for antiamoebic activity and cytotoxicity against a lung cancer cell line, showing promising results against Entamoeba histolytica with minimal toxicity (Zaidi et al., 2015).
Analytical Forensic Application
The compound has relevance in forensic science, especially in the identification of new psychoactive substances (NPS). A method involving gas chromatography-mass spectrometry (GC-MS) and chemical derivatization was developed to identify thermolabile psychoactive compounds, demonstrating the utility of such approaches in forensic analysis (Lum et al., 2020).
Metabolic Characterization
Understanding the metabolic pathways of psychoactive compounds is crucial for drug safety and efficacy. Research has characterized the cytochrome P450 enzymes involved in the metabolism of derivatives like 25I-NBOMe and 25I-NBOH, providing insights into their biotransformation and potential interactions with other drugs (Nielsen et al., 2017).
Material Science Applications
In the realm of material science, N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanamine derivatives have been investigated for their potential in synthesizing novel materials. For example, the synthesis and study of novel triazole derived compounds as corrosion inhibitors for mild steel in acidic media were reported, highlighting the compound's utility in developing materials with enhanced corrosion resistance (Jawad et al., 2020).
Anti-Cancer Applications
The compound's derivatives have also been explored for potential anti-cancer applications. A study synthesized azetidine-2-one derivatives of 1H-benzimidazole, which exhibited promising in vitro antibacterial and cytotoxic properties, suggesting the potential for developing new anticancer agents (Noolvi et al., 2014).
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13;/h3-7,14H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTCEWHYWLRIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one](/img/structure/B2891682.png)
![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2891683.png)

![7-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2891686.png)
![(E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2891687.png)
![2,2-Difluoro-5-azaspiro[2.5]octan-6-one](/img/structure/B2891688.png)
![2-(4-(dimethylamino)phenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2891689.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2891690.png)
![N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2891693.png)
![2-(4-(4-Fluorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2891694.png)
